Propargyl-PEG-acid

説明

特性

IUPAC Name |

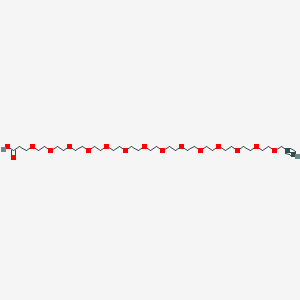

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H56O15/c1-2-4-33-6-8-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-29-27-44-25-23-42-21-19-40-17-15-38-13-11-36-9-7-34-5-3-30(31)32/h1H,3-29H2,(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFDQVFGKMOUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H56O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG-acid: Structure, Properties, and Applications in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-PEG-acid, a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, and provides established experimental protocols for its use.

Core Structure and Functional Components

This compound is a molecule meticulously designed with three key functional components:

-

A Propargyl Group: This terminal functional group contains an alkyne (a carbon-carbon triple bond). This alkyne is a key participant in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the highly efficient and specific conjugation of the linker to molecules containing an azide group.

-

A Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer. The length of this spacer can be varied by changing the number of repeating ethylene glycol units. This variability is crucial as the PEG spacer enhances the solubility of the entire molecule in aqueous environments, reduces steric hindrance, and can influence the pharmacokinetic properties of the final conjugate.

-

A Carboxylic Acid Group: This terminal functional group can be readily reacted with primary amines to form stable amide bonds. This reaction is typically facilitated by the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

The general structure of this compound can be represented as:

Propargyl Group (Alkyne) — PEG Spacer — Carboxylic Acid Group

The nomenclature often includes a number indicating the quantity of PEG units (n), for example, Propargyl-PEG4-acid.

Physicochemical Properties of this compound Derivatives

The physical and chemical properties of this compound derivatives vary with the length of the PEG chain. The following table summarizes key quantitative data for several common derivatives.

| Derivative Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Propargyl-PEG1-acid | 55683-37-9 | C6H8O3 | 128.13[1][2] |

| Propargyl-PEG2-acid | 1859379-85-3 | C8H12O4 | 172.18[3][4] |

| Propargyl-PEG3-acid | 1347760-82-0 | C10H16O5 | 216.23[5][6][7][8] |

| Propargyl-PEG4-acid | 1415800-32-6 | C12H20O6 | 260.28[9][10] |

| Propargyl-PEG5-acid | 1245823-51-1 | C14H24O7 | 304.34[11][12][13][14] |

| Propargyl-PEG6-acid | 1951438-84-8 | C16H28O8 | 348.39[15] |

| Propargyl-PEG8-acid | 2055014-94-1 | C20H36O10 | 436.49 |

| Propargyl-PEG12-acid | - | - | 612.70 |

Experimental Protocols

This compound's utility stems from its ability to participate in two distinct and highly efficient conjugation reactions. The following are detailed protocols for these key transformations.

Amide Bond Formation with Primary Amines (via Carboxylic Acid)

This protocol describes the conjugation of the carboxylic acid moiety of this compound to a molecule containing a primary amine.

Materials:

-

This compound derivative

-

Amine-containing molecule

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Quenching agent (e.g., hydroxylamine, Tris buffer)

-

Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC))

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the this compound derivative (1 equivalent) in anhydrous DMF or DMSO.

-

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. This activation step is most efficient at a pH range of 4.5-7.2.

-

-

Conjugation to the Amine:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add the activated this compound solution to the amine-containing solution. The reaction of the NHS-activated molecule with the primary amine is most efficient at a pH of 7-8.

-

Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.

-

-

Quenching the Reaction:

-

Add a quenching agent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the conjugate using an appropriate method such as RP-HPLC or SEC to remove excess reagents and byproducts.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol details the conjugation of the propargyl group of a this compound conjugate with an azide-containing molecule.

Materials:

-

This compound conjugate (from the previous protocol)

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Copper(I)-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

-

Reaction buffer (e.g., PBS)

-

DMSO or DMF for dissolving reagents

-

Copper chelator (e.g., EDTA)

-

Purification system (e.g., RP-HPLC or SEC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of the this compound conjugate and the azide-containing molecule in an appropriate solvent.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA or TBTA in water or DMSO.

-

Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

-

-

Reaction Setup:

-

In a reaction tube, combine the this compound conjugate and the azide-containing molecule in the desired molar ratio (a slight excess of one reagent is often used).

-

Add the copper(I) stabilizing ligand (THPTA or TBTA) to the reaction mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.

-

Add the CuSO4 solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours, or overnight if necessary, with gentle stirring.

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or HPLC.

-

-

Purification:

-

Upon completion, add a small amount of a copper chelator like EDTA to sequester the catalyst.

-

Purify the final conjugate product via chromatography (e.g., SEC or RP-HPLC) to remove the copper catalyst and other reagents.

-

Application in PROTAC Development and Signaling Pathway Modulation

A prominent application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Experimental Workflow for PROTAC Synthesis and Evaluation

The following diagram illustrates a typical workflow for synthesizing a PROTAC using this compound and subsequently evaluating its biological activity.

Caption: Workflow for PROTAC synthesis and evaluation.

Modulation of the Bruton's Tyrosine Kinase (BTK) Signaling Pathway

PROTACs synthesized using this compound linkers have been successfully used to target and degrade Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell receptor signaling.[2] The degradation of BTK can disrupt downstream signaling cascades that are vital for B-cell proliferation, differentiation, and survival.[11] The following diagram illustrates the key components of the BTK signaling pathway that can be modulated by a BTK-targeting PROTAC.

Caption: Simplified BTK signaling pathway and PROTAC intervention.

Upon activation by SRC family kinases and membrane recruitment via PIP3, BTK becomes fully active and phosphorylates PLCγ2.[12] This leads to the generation of second messengers IP3 and DAG, which in turn activate downstream pathways like NF-κB and MAPK, ultimately promoting gene transcription for cell proliferation and survival.[9][12] A PROTAC utilizing a this compound linker can bind to active BTK and an E3 ligase, leading to the degradation of BTK and the subsequent inhibition of this entire signaling cascade.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure, tunable properties, and dual reactivity make it an invaluable component in the construction of complex biomolecular conjugates, with particularly significant applications in the rapidly advancing field of targeted protein degradation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for the design and execution of experiments utilizing this important linker molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. Activation of BTK by a phosphorylation mechanism initiated by SRC family kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Signalling of Bruton's tyrosine kinase, Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Propargyl-PEG-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of Propargyl-PEG-acid, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The unique structure of this compound, featuring a terminal alkyne group for click chemistry, a hydrophilic polyethylene glycol (PEG) spacer, and a carboxylic acid for amine conjugation, makes it a versatile tool in chemical biology and medicinal chemistry.[1]

Physicochemical and Characterization Data

The properties of this compound can vary depending on the length of the PEG chain. The following tables summarize typical physicochemical and characterization data for these compounds.

Table 1: Physicochemical Properties of this compound Variants

| Property | Value |

| Appearance | Light yellow to yellow liquid[1] |

| Purity | Typically >95% or >98%[1] |

| Storage Conditions | 2-8°C, stored under nitrogen[1] |

| Solubility | Water, DMSO, DCM, DMF[2] |

Table 2: Example Molecular Formulas and Weights

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Propargyl-PEG1-acid | C6H8O3 | 128.13[3] |

| Propargyl-PEG2-acid | C8H12O4 | 172.2[4] |

| Propargyl-PEG4-acid | C12H20O6 | 260.3[2] |

| Propargyl-PEG7-acid | C18H32O9 | 392.45[1] |

| Propargyl-PEG8-acid | C20H36O10 | 436.5 |

Synthesis Workflow

The synthesis of this compound can be achieved through a two-step process starting from a commercially available carboxyl-PEG-hydroxyl compound. The overall workflow is depicted below.

References

Propargyl-PEG-acid chemical properties and solubility

An In-Depth Technical Guide to Propargyl-PEG-acid: Core Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile heterobifunctional linker critical in modern bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This compound is a polyethylene glycol (PEG)-based chemical tool featuring two distinct reactive functional groups at opposite ends of a flexible PEG spacer: a terminal propargyl (alkyne) group and a carboxylic acid group.[1][2][3] This unique structure allows for sequential or orthogonal conjugation strategies. The propargyl group serves as a handle for "click chemistry," specifically the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-containing molecules.[1][2] The carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[4][5]

The integrated PEG linker is crucial, as it enhances the aqueous solubility and biocompatibility of the molecule and any resulting conjugates.[2][6][7] This property is particularly valuable in biological applications, improving the pharmacokinetic profile of modified biomolecules.[8]

Chemical and Physical Properties

This compound is not a single compound but a class of molecules where the length of the PEG spacer can vary. This variation influences the molecular weight and overall length of the linker, which are critical parameters in applications like PROTAC design.[9] The physical form can range from a liquid to a waxy solid for low molecular weight variants.[3][10]

Table 1: Physicochemical Properties of Common this compound Variants

| Property | Propargyl-PEG1-acid | Propargyl-PEG2-acid | Propargyl-PEG3-acid | Propargyl-PEG4-acid | Propargyl-PEG5-acid | Propargyl-PEG8-acid | Propargyl-PEG14-acid |

| CAS Number | 55683-37-9[4] | 1859379-85-3[1] | 1347760-82-0[3] | 1415800-32-6 | 1245823-51-1[6] | 2055014-94-1[11] | 1421676-62-1[5] |

| Molecular Formula | C₆H₈O₃[4] | C₈H₁₂O₄[1] | C₁₀H₁₆O₅[3] | C₁₂H₂₀O₆ | C₁₄H₂₄O₇[6] | C₂₀H₃₆O₁₀[11] | C₃₂H₆₀O₁₆[5] |

| Molecular Weight | 128.1 g/mol [4] | 172.18 g/mol [1] | 216.23 g/mol [3] | 260.28 g/mol | 304.3 g/mol [6] | 436.5 g/mol [11] | 700.8 g/mol [5] |

| Form | Data not available | Data not available | Liquid[3] | Data not available | Data not available | Data not available | Data not available |

| Purity | Typically >98%[4] | Data not available | Typically >98%[12] | Typically >98%[13] | Typically >98%[6] | Typically >98%[11] | Typically >98%[5] |

| pKa (Acid Group) | ~3-5[8] | ~3-5[8] | ~3-5[8] | ~3-5[8] | ~3-5[8] | ~3-5[8] | ~3-5[8] |

| Storage | -20°C[4] | -20°C[1] | -20°C[3] | -20°C[13] | -20°C[6] | -20°C[11] | -20°C[5] |

Solubility Profile

The presence of the polyethylene glycol chain imparts high solubility in a wide range of solvents. PEGs are known to be soluble in water and many organic solvents.[10][14] This characteristic is a significant advantage, as it facilitates reaction setup in both aqueous buffers for biological molecules and organic solvents for small-molecule synthesis.[14]

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Water | Soluble[13] | The hydrophilic PEG chain enhances aqueous solubility, which increases with PEG length.[5][15] |

| DMSO (Dimethyl sulfoxide) | Soluble[12][13] | A common solvent for creating stock solutions.[14] |

| DMF (Dimethylformamide) | Soluble[12][13] | Often used for amide coupling and other organic reactions.[14] |

| DCM (Dichloromethane) | Soluble[12][13] | A common organic solvent for synthesis and purification steps.[14] |

| Alcohols (Methanol, Ethanol) | Soluble[14] | Generally good solvents for PEG compounds. |

| Toluene | Less Soluble[10] | Solubility can be improved by gentle heating.[14] |

| Diethyl Ether | Insoluble[10] | Often used as a precipitation solvent during purification. |

Experimental Protocols and Workflows

Proper handling and execution of reactions are key to successfully utilizing this compound. This includes correct storage, handling, and activation procedures.

General Handling and Storage

-

Storage: this compound reagents should be stored at -20°C or lower for long-term stability.[10]

-

Handling: The material is hygroscopic and should be handled in a dry environment.[10] Before use, allow the vial to warm to room temperature to prevent moisture condensation.[14] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[16]

Protocol 1: Amide Coupling via Carboxylic Acid Activation

The carboxylic acid must be activated to efficiently react with a primary amine (-NH₂) to form a stable amide bond. This is commonly achieved by converting it to an active ester, such as an NHS (N-hydroxysuccinimide) ester.

Methodology:

-

Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., DMF, DMSO).

-

Activation: Add 1.1-1.5 equivalents of a carbodiimide coupling agent (e.g., EDC) and 1.1-1.5 equivalents of an additive (e.g., NHS).[17] Let the activation reaction proceed for 15-30 minutes at room temperature. The reaction is most efficient at a pH range of 4.5-7.2.[17]

-

Conjugation: Add the amine-containing molecule (1.0 equivalent) to the activated this compound solution. This reaction is most efficient at a pH of 7-8.[17]

-

Reaction: Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.[17]

-

Quenching & Purification: Quench any unreacted NHS esters with an agent like hydroxylamine or Tris.[17] Purify the final conjugate using a suitable method such as reverse-phase HPLC or size-exclusion chromatography.[17]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole ring.

Methodology:

-

Dissolution: Dissolve the propargyl-functionalized molecule (from Protocol 1) and the azide-containing molecule in a suitable solvent system (e.g., DMSO/water or t-BuOH/water).[9]

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate (CuSO₄) (e.g., 0.1 eq) and a copper-coordinating ligand such as TBTA or THPTA (0.2-0.5 eq).[9][17] The ligand stabilizes the Cu(I) oxidation state and improves reaction efficiency.

-

Initiation: Add the copper/ligand solution to the main reaction mixture. Initiate the reaction by adding a freshly prepared solution of a reducing agent, typically sodium ascorbate (0.5-1.0 eq), which reduces Cu(II) to the active Cu(I) species.[9][17]

-

Reaction: Stir the mixture at room temperature for 2-8 hours. Monitor progress by LC-MS.[9]

-

Purification: Once complete, dilute the reaction mixture with water and extract the product. Purify the final conjugate using preparative HPLC or another appropriate chromatographic technique to remove copper and other reagents.[9]

Application Workflow: PROTAC Synthesis

This compound is an ideal linker for synthesizing PROTACs, which requires connecting two different ligands. The orthogonal nature of its functional groups allows for a stepwise synthesis.[9]

References

- 1. lookchem.com [lookchem.com]

- 2. propargyl-PEG3-Acid | 1347760-82-0 [chemicalbook.com]

- 3. Propargyl-PEG3-acid | 1347760-82-0 [sigmaaldrich.com]

- 4. Propargyl-PEG1-acid, 55683-37-9 | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG14-acid, 1421676-62-1 | BroadPharm [broadpharm.com]

- 6. Propargyl-PEG5-acid, 1245823-51-1 | BroadPharm [broadpharm.com]

- 7. CAS 1807503-85-0: Propargyl-PEG1-SS-PEG1-acid | CymitQuimica [cymitquimica.com]

- 8. Propargyl-PEG1-SS-PEG1-acid | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. creativepegworks.com [creativepegworks.com]

- 11. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]

- 12. Propargyl-PEG3-acid, 1347760-82-0 | BroadPharm [broadpharm.com]

- 13. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]

- 14. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 15. Propargyl-PEG10-acid - Creative Biolabs [creative-biolabs.com]

- 16. broadpharm.com [broadpharm.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG-acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of Propargyl-PEG-acid in the realm of click chemistry. This compound is a heterobifunctional linker that has gained significant traction in bioconjugation, drug delivery, and proteomics due to its unique structural features and versatile reactivity. This document will delve into the core principles of its application, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Core Concepts: Structure and Dual Functionality

This compound is characterized by three key functional components: a terminal propargyl group (an alkyne), a polyethylene glycol (PEG) spacer, and a carboxylic acid terminus. This distinct architecture imparts a dual-reactivity to the molecule, making it an invaluable tool for covalently linking different molecular entities.

-

Propargyl Group: The terminal alkyne moiety is the reactive handle for the Nobel Prize-winning "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage with an azide-containing molecule.

-

Polyethylene Glycol (PEG) Spacer: The PEG chain serves as a hydrophilic linker. Its length can be varied to modulate the solubility, steric hindrance, and pharmacokinetic properties of the resulting conjugate. The PEG spacer enhances the aqueous solubility of molecules and can reduce immunogenicity.

-

Carboxylic Acid Group: The terminal carboxylic acid provides a versatile anchor point for conjugation to primary amines through the formation of a stable amide bond. This reaction is typically facilitated by activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) or (3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS).

Mechanism of Action in Click Chemistry: The CuAAC Reaction

The primary mechanism of action of the propargyl group in this compound is its participation in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction proceeds through a well-defined catalytic cycle that ensures high yields and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.

The key steps of the CuAAC mechanism are as follows:

-

Formation of Copper(I) Acetylide: In the presence of a copper(I) catalyst, the terminal proton of the propargyl group is abstracted to form a copper(I) acetylide intermediate. The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

-

Coordination of the Azide: The azide-containing molecule then coordinates to the copper center of the acetylide intermediate.

-

Cycloaddition: A [3+2] cycloaddition reaction occurs between the activated alkyne and the azide, leading to the formation of a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a more stable triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing it to re-enter the catalytic cycle.

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction with Propargyl-PEG linkers is influenced by several factors, including the nature of the reactants, catalyst system, solvent, and reaction time. The following tables summarize representative quantitative data gleaned from various studies.

Table 1: Effect of Reaction Conditions on CuAAC Yield

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| mPEG-alkyne | 4-azidomethyl-7-methoxycoumarin | Cu(I) | scCO₂ (130 bar) | 35 | 24 | 82.32 |

| mPEG-alkyne | 4-azidomethyl-7-methoxycoumarin | Cu(I) | scCO₂ (130 bar) | 35 | 48 | 87.14 |

| Propargyl Amine | Benzyl Azide | Cu Nanocatalyst | - | Room Temp | - | - |

Data synthesized from a study on CuAAC in supercritical CO₂.[1]

Table 2: Comparison of Different Alkyne Substrates in Ligand-Accelerated CuAAC

| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |

| Propiolamide A | < 5 | < 10 |

| Propargyl Ether B | < 5 | ~15 |

| Propargyl Ether C | < 5 | ~15 |

| Propargyl Ether D | < 5 | ~15 |

| Propiolamide E | ~10 | > 30 |

This table illustrates the relative reactivity of different alkyne functionalities in a ligand-accelerated CuAAC reaction. Propargyl ethers, structurally similar to the propargyl group in this compound, demonstrate high reactivity.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the click chemistry reaction between a this compound conjugate and an azide-containing molecule.[2]

Materials:

-

This compound conjugate

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

Solvents (e.g., DMF, DMSO, water, or mixtures)

-

Reaction buffer (e.g., PBS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the this compound conjugate in an appropriate solvent.

-

Prepare a stock solution of the azide-containing molecule in an appropriate solvent.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 200 mM stock solution of sodium ascorbate in water (prepare fresh).

-

If using a ligand, prepare a stock solution of TBTA or THPTA in a suitable solvent.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the this compound conjugate and the azide-containing molecule in the chosen reaction solvent or buffer. A slight excess (1.1 to 1.5 equivalents) of one reactant is often used to drive the reaction to completion.

-

If using a ligand, add it to the reaction mixture at this stage. A typical molar ratio of ligand to copper is 2:1 to 5:1.

-

-

Initiation of the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.

-

Add the CuSO₄ solution to initiate the cycloaddition.

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC.

-

Once the reaction is complete, it can be quenched by adding a copper chelator like EDTA.

-

The final product can be purified by preparative HPLC or other suitable chromatographic techniques.

-

General Protocol for Amide Coupling of this compound to a Primary Amine

This protocol describes the conjugation of the carboxylic acid group of this compound to a molecule containing a primary amine using EDC and NHS as activating agents.[2]

Materials:

-

This compound

-

Amine-containing molecule

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Coupling buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching agent (e.g., hydroxylamine, Tris, or glycine)

Procedure:

-

Activation of Carboxylic Acid:

-

In a reaction vessel, dissolve this compound in an appropriate volume of anhydrous DMF or DMSO.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution.

-

Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at a slightly acidic pH (4.5-7.2).

-

-

Conjugation to Amine:

-

Dissolve the amine-containing molecule in the coupling buffer.

-

Add the activated Propargyl-PEG-NHS ester solution to the amine-containing solution. The reaction with the primary amine is most efficient at pH 7-8.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

-

-

Quenching and Purification:

-

Add a quenching agent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.

-

Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

-

Conclusion

This compound is a powerful and versatile heterobifunctional linker that plays a crucial role in modern bioconjugation strategies. Its dual functionality, enabling both highly efficient click chemistry via its propargyl group and stable amide bond formation through its carboxylic acid, allows for the precise and modular construction of complex biomolecules. This guide has provided an in-depth look at the mechanism of action, supported by quantitative data and detailed experimental protocols, to empower researchers in their drug development and scientific endeavors. The continued exploration and application of this compound and similar linkers will undoubtedly fuel further innovation in the fields of targeted therapeutics, diagnostics, and materials science.

References

An In-depth Technical Guide to Propargyl-PEG-acid: Properties, Applications, and Methodologies

For researchers, scientists, and drug development professionals, Propargyl-PEG-acid is a versatile heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne (propargyl) group, a polyethylene glycol (PEG) spacer, and a carboxylic acid, provides a powerful tool for the covalent linkage of diverse molecules. This guide delves into the core attributes of this compound, detailing its available molecular weights, outlining key experimental protocols, and illustrating the logical workflows for its application.

Core Properties and Applications

This compound is a cornerstone reagent for chemists and biologists seeking to conjugate molecules with precision. The propargyl group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction, enabling the efficient and specific formation of a stable triazole linkage with azide-modified molecules.[1][2][3][4][5][6] Concurrently, the terminal carboxylic acid can be activated to react with primary amines, forming robust amide bonds.[4][7][8] This dual functionality makes it an indispensable tool for a multitude of applications:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to monoclonal antibodies, leveraging the targeting capabilities of the antibody to deliver the therapeutic payload directly to cancer cells.

-

PROTAC Synthesis: In the burgeoning field of targeted protein degradation, this compound serves as a flexible linker to connect a target-binding ligand and an E3 ligase-binding ligand, forming a Proteolysis Targeting Chimera (PROTAC).[3][9][10][11]

-

Drug Delivery Systems: It is widely employed in the development of drug delivery vehicles such as polymeric micelles, nanoparticles, and liposomes.[1] The PEG component enhances the hydrophilicity and biocompatibility of these systems.

-

Bioconjugation: This linker facilitates the PEGylation of proteins, peptides, and other biomolecules, which can improve their solubility, stability, and pharmacokinetic profiles.[5]

Molecular Weight and PEG Chain Length Options

The polyethylene glycol (PEG) chain is not merely a spacer; its length is a critical determinant of the physicochemical properties of the resulting conjugate. A longer PEG chain can increase the hydrodynamic radius, enhance aqueous solubility, and shield the conjugated molecule from enzymatic degradation and immunological recognition. A variety of discrete (monodisperse) and average molecular weight this compound products are commercially available, providing researchers with the flexibility to optimize their constructs.

Table 1: Representative Monodisperse this compound Variants

| Product Name | Molecular Weight ( g/mol ) | PEG Units (n) | Chemical Formula |

| Propargyl-PEG1-acid | 128.13 | 1 | C6H8O3 |

| Propargyl-PEG2-acid | 172.18 | 2 | C8H12O4 |

| Propargyl-PEG3-acid | 216.23 | 3 | C10H16O5 |

| Propargyl-PEG4-acid | 260.28 | 4 | C12H20O6 |

| Propargyl-PEG8-acid | 436.49 | 8 | C20H36O10 |

| Propargyl-PEG12-acid | 612.70 | 12 | C28H52O14 |

Data compiled from multiple sources.[7][8][12][13]

Table 2: Representative Polydisperse this compound Variants

| Product Name | Average Molecular Weight (Da) | Average PEG Units (n) |

| This compound | ~2,000 | ~45 |

| This compound | ~3,400 | ~77 |

| This compound | ~5,000 | ~113 |

Note: For polydisperse PEGs, the molecular weight represents an average of a distribution of different chain lengths.

The selection of the appropriate PEG chain length is a crucial experimental parameter. The following diagram illustrates the impact of PEG chain length on the properties of the final conjugate.

Experimental Protocols

The utilization of this compound typically involves a two-stage conjugation strategy: activation of the carboxylic acid followed by the click chemistry reaction.

This protocol details the conjugation of this compound to a molecule containing a primary amine (e.g., a protein or peptide) using EDC and NHS as activating agents.[8][14]

Materials:

-

This compound

-

Amine-containing molecule of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)[][16]

Procedure:

-

Reagent Preparation: Allow all reagents to equilibrate to room temperature. Prepare a stock solution of the amine-containing molecule in the reaction buffer.

-

Activation of this compound: In a clean, dry reaction vessel, dissolve this compound in anhydrous DMF or DMSO. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS.

-

Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms the more stable NHS ester intermediate.[14]

-

Conjugation: Add the solution of the amine-containing molecule to the activated this compound (NHS ester). The reaction is most efficient at a pH between 7.0 and 8.0.

-

Reaction Monitoring: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C. The progress can be monitored by techniques such as LC-MS.

-

Quenching: Quench the reaction by adding a quenching solution to consume any unreacted NHS ester.

-

Purification: Purify the resulting Propargyl-PEG-conjugate from excess reagents and byproducts using an appropriate method such as SEC, dialysis, or hydrophobic interaction chromatography (HIC).[][16][17]

The following diagram illustrates the workflow for this two-step conjugation process.

References

- 1. This compound | Acid-PEG-Alkyne | AxisPharm [axispharm.com]

- 2. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cas 1859379-85-3,Propargyl-PEG2-acid | lookchem [lookchem.com]

- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. Propargyl-PEG1-acid, 55683-37-9 | BroadPharm [broadpharm.com]

- 8. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. abmole.com [abmole.com]

- 13. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 16. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic introduction of small, uniquely reactive functionalities onto biomolecules has revolutionized the fields of chemical biology, drug development, and materials science. Among these, the propargyl group, with its terminal alkyne, has emerged as a cornerstone of bioconjugation due to its versatile and highly specific reactivity in "click chemistry" reactions. This technical guide provides a comprehensive overview of the pivotal role of the propargyl group, detailing the underlying chemical principles, providing quantitative comparisons of reaction kinetics, and offering detailed experimental protocols for its application.

Core Principles: The Power of the Alkyne Handle

The utility of the propargyl group (HC≡C−CH₂−) in bioconjugation is primarily attributed to the reactivity of its terminal alkyne. This functional group serves as a "handle" that is largely inert within complex biological systems until it encounters a specific reaction partner, most commonly an azide.[1] This bioorthogonality ensures that the conjugation reaction proceeds with high selectivity, minimizing off-target reactions with other functional groups present in proteins, nucleic acids, or other biomolecules.[1][2]

The two most prominent bioorthogonal reactions involving the propargyl group are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] Both reactions result in the formation of a stable triazole linkage, effectively and irreversibly coupling the two molecular partners.[4][]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction that exclusively produces the 1,4-disubstituted triazole isomer.[4][6] It is characterized by fast kinetics and the ability to proceed under mild, aqueous conditions, making it suitable for a wide range of bioconjugation applications.[4][7] However, the requirement of a copper(I) catalyst can be a limitation for in vivo applications due to concerns about cellular toxicity.[2][8] The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as CuSO₄, and a reducing agent like sodium ascorbate.[7][9] Ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are often employed to stabilize the copper(I) ion and enhance reaction efficiency.[7][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[11] The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[] This makes SPAAC an ideal choice for live-cell imaging and in vivo applications.[11][13] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly improved the kinetics of SPAAC.[14]

Quantitative Comparison of Bioconjugation Reactions

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following table summarizes key quantitative parameters for these two reactions.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹[6] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[6] |

| Typical Reaction Time | 30 minutes to a few hours[6] | 1 to 12 hours (can be longer for less reactive alkynes)[6] |

| Typical Reactant Concentration | >10 µM[6] | Can be higher to achieve reasonable reaction times[6] |

| Yields | Near-quantitative[6][15] | Generally high, but can be lower than CuAAC[6] |

| Regioselectivity | Exclusively 1,4-disubstituted triazole[6] | Mixture of regioisomers (1,4 and 1,5)[6] |

| Biocompatibility | Limited by copper toxicity[2][6] | Excellent, widely used for in vivo applications[6][] |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for CuAAC and SPAAC bioconjugation.

Detailed Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions for protein bioconjugation. Optimization may be required for specific biomolecules and cargo.

Protocol 1: General CuAAC Protocol for Protein Bioconjugation

This protocol describes the conjugation of an azide-modified cargo molecule to a protein containing a terminal alkyne, introduced via a propargyl group.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). Avoid buffers containing chelating agents like Tris.[6]

-

Azide-containing cargo molecule stock solution (e.g., in DMSO).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).[7]

-

Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water).[7]

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[7]

-

Aminoguanidine hydrochloride stock solution (optional, to prevent side reactions with ascorbate byproducts, e.g., 100 mM in water).[15]

-

Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis membrane).

Procedure:

-

In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.[6]

-

Add the azide-containing cargo molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[6]

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 1:5 copper-to-ligand ratio, mix appropriate volumes of the stock solutions. Let the premix stand for a few minutes.[6][7]

-

Add the catalyst premix to the protein-azide mixture to achieve the desired final copper concentration (typically 50-250 µM).[7]

-

If using, add aminoguanidine to the reaction mixture.[15]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[7]

-

Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove the catalyst, excess reagents, and byproducts.[6]

Protocol 2: General SPAAC Protocol for Protein Bioconjugation

This protocol describes the conjugation of a strained alkyne-modified cargo molecule to a protein containing an azide group.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[8]

-

Strained alkyne-cargo molecule (e.g., DBCO-fluorophore) stock solution (e.g., in DMSO).

-

Purification system (e.g., SEC column or dialysis membrane).

Procedure:

-

In a microcentrifuge tube, dissolve the azide-modified protein in the reaction buffer to the desired final concentration (e.g., 1 mg/mL).[6]

-

Add the strained alkyne-cargo molecule from its stock solution to the desired final concentration (typically a 2-10 fold molar excess over the protein). The final concentration of the organic solvent (e.g., DMSO) should be kept low (ideally <10% v/v) to maintain protein stability.[6]

-

Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[6]

-

Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).

-

Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[6]

Applications in Drug Development and Research

The versatility of the propargyl group has led to its widespread adoption in various research and development areas:

-

Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed by click chemistry is ideal for attaching cytotoxic drugs to antibodies, creating highly targeted cancer therapies.[3]

-

Protein Labeling and Imaging: Propargyl-containing amino acid analogs, such as L-propargylglycine, can be metabolically incorporated into newly synthesized proteins, allowing for their subsequent visualization and analysis in living cells.[16] O-propargyl-puromycin is another tool for labeling nascent proteins.[17][18]

-

Proteomics and Activity-Based Protein Profiling (ABPP): Propargyl-functionalized probes can be used to covalently label specific classes of enzymes, enabling their identification and functional characterization within complex proteomes.[19]

-

Materials Science: The propargyl group is used to functionalize polymers and surfaces, creating novel biomaterials and diagnostic devices.[20][21]

Conclusion

The propargyl group, through its participation in highly efficient and bioorthogonal click chemistry reactions, has become an indispensable tool in the modern bioconjugation toolbox. Its ability to form stable covalent linkages with high specificity under mild conditions has enabled significant advancements in our ability to label, track, and manipulate biomolecules. The choice between the copper-catalyzed and strain-promoted variants of the azide-alkyne cycloaddition allows researchers to tailor their bioconjugation strategy to the specific demands of their experimental system, from in vitro assays to in vivo applications. As research continues to push the boundaries of chemical biology and targeted therapeutics, the versatile and reliable chemistry of the propargyl group is certain to play a continuing and crucial role.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. bioclone.net [bioclone.net]

- 6. benchchem.com [benchchem.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vectorlabs.com [vectorlabs.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 16. benchchem.com [benchchem.com]

- 17. O-Propargyl-puromycin, Puromycin-based Fluorescent & Biotin Protein Labeling - Jena Bioscience [jenabioscience.com]

- 18. Cell type–specific labeling of newly synthesized proteins by puromycin inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

Propargyl-PEG-acid as a Heterobifunctional Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG-acid is a heterobifunctional linker that has become an invaluable tool in the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique molecular architecture, featuring a terminal propargyl group (an alkyne), a polyethylene glycol (PEG) spacer, and a carboxylic acid, offers researchers a versatile platform for covalently linking different molecules.[1] The PEG spacer is hydrophilic, which enhances the solubility of the conjugate in aqueous media and reduces steric hindrance.[1][2] This guide provides a comprehensive overview of the properties, applications, and experimental methodologies associated with this compound.

Core Properties and Chemical Reactivity

This compound's utility stems from its two distinct reactive functional groups, enabling sequential and orthogonal conjugation strategies. The carboxylic acid can be activated to react with primary amine groups, forming a stable amide bond.[2][3] The propargyl group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, to form a stable triazole linkage with azide-containing molecules.[1][4]

The length of the PEG chain can be varied, which allows for precise control over the spatial separation of the conjugated molecules. This is a critical parameter in applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the distance between the targeting moiety and the payload or recruited protein can significantly impact efficacy.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of various this compound linkers with different PEG chain lengths.

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity |

| Propargyl-PEG1-acid | C6H8O3 | 128.1 | 55683-37-9 | >98%[5] |

| Propargyl-PEG3-acid | C10H16O5 | 216.23 | 1347760-82-0 | >95%[6] |

| Propargyl-PEG4-acid | C12H20O6 | 260.28 | 1415800-32-6 | >97%[7] |

| Propargyl-PEG5-acid | C14H24O7 | 304.34 | - | >95%[8] |

| Propargyl-PEG7-acid | C18H32O9 | 392.45 | 2093154-00-6 | >95% or >98%[1] |

| Propargyl-PEG8-acid | C20H36O10 | 436.5 | 2055014-94-1 | >98%[9] |

| Propargyl-PEG10-acid | C24H44O12 | 524.6 | 2055022-18-7 | >95%[10] |

| Propargyl-PEG12-acid | C28H52O14 | 612.7 | - | >95%[11] |

| This compound, MW 2000 | - | ~2000 | - | >95%[12] |

Applications in Research and Drug Development

The heterobifunctional nature of this compound makes it a critical component in the synthesis of complex biomolecules and therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1] this compound serves as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[13] The PEG component of the linker provides the necessary flexibility and spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient degradation.[1][14] For instance, a PROTAC utilizing a Propargyl-PEG4-acid linker has been shown to induce BTK degradation with a DC50 of 200 nM in THP-1 cells.[7]

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody.[1][8] The carboxylic acid end can be conjugated to the antibody, while the propargyl end can be used to "click" on the drug molecule. The hydrophilic PEG linker can improve the pharmacokinetic properties of the ADC and ensure the stability of the conjugate in circulation.[15][16]

Surface Modification and Bioconjugation

The dual reactivity of this compound is also leveraged for the functionalization of surfaces and the creation of complex bioconjugates.[4][17] For example, the carboxylic acid can be used to anchor the linker to an amine-functionalized surface, leaving the propargyl group available for the subsequent attachment of biomolecules via click chemistry. This allows for the controlled and oriented immobilization of proteins, peptides, or nucleic acids.

Experimental Protocols

The following are detailed methodologies for the two primary reactions involving this compound.

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol outlines the conjugation of the carboxylic acid group of this compound to a molecule containing a primary amine using EDC and NHS as activating agents.[1]

Materials:

-

This compound

-

Amine-containing molecule of interest

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching agent (e.g., hydroxylamine, Tris, or glycine)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Preparation of Reagents: Allow all reagents to reach room temperature before use. Prepare a stock solution of the amine-containing molecule in an appropriate buffer (e.g., PBS).

-

Activation of Carboxylic Acid: In a reaction vessel, dissolve this compound in anhydrous DMF or DMSO. Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the solution. Let the reaction proceed for 15-30 minutes at room temperature to form the NHS ester. The activation is most efficient at a pH range of 4.5-7.2.[1]

-

Conjugation to Amine: Add the amine-containing molecule to the activated this compound solution. The reaction between the NHS-activated molecule and the primary amine is most efficient at pH 7-8.[1] Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

-

Quenching the Reaction: Add a quenching agent to the reaction mixture to stop the reaction and hydrolyze any unreacted NHS esters.[1]

-

Purification: Purify the conjugate using an appropriate method such as HPLC or column chromatography to remove unreacted reagents and byproducts.

Workflow for Amide Coupling of this compound.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" chemistry reaction between the propargyl group of a this compound conjugate and an azide-containing molecule.[1]

Materials:

-

This compound conjugate

-

Azide-containing molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, as a ligand)

-

Reaction buffer (e.g., PBS)

-

DMSO or DMF for dissolving reagents

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the this compound conjugate and the azide-containing molecule in an appropriate solvent. Prepare a 100 mM stock solution of CuSO4 in water and a 200 mM stock solution of THPTA or TBTA in water or DMSO.[1] Prepare a fresh solution of sodium ascorbate.

-

Reaction Setup: In a reaction vessel, combine the this compound conjugate and the azide-containing molecule in the reaction buffer. If using a ligand, add it to the mixture. A typical molar ratio of ligand to copper is 2:1 to 5:1.[1]

-

Initiation of the Reaction: Add the CuSO4 solution to the reaction mixture. Then, add the freshly prepared sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the cycloaddition.[1]

-

Reaction and Monitoring: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, LC-MS, or other appropriate analytical techniques.[1]

-

Purification: Once the reaction is complete, the product can be purified using standard methods such as column chromatography or HPLC to remove the copper catalyst and other reagents.[1]

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a powerful and versatile heterobifunctional linker that facilitates the precise construction of complex molecular architectures. Its well-defined and tunable properties, combined with robust and high-yielding conjugation chemistries, have established it as a cornerstone in the development of advanced therapeutics and research tools. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this compound in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Propargyl-PEG4-Acid - CD Bioparticles [cd-bioparticles.net]

- 3. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]

- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG1-acid, 55683-37-9 | BroadPharm [broadpharm.com]

- 6. Propargyl-PEG3-acid | 1347760-82-0 [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Propargyl-PEG8-acid, 2055014-94-1 | BroadPharm [broadpharm.com]

- 10. Propargyl-PEG10-acid - Creative Biolabs [creative-biolabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound, MW 2,000 | BroadPharm [broadpharm.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. precisepeg.com [precisepeg.com]

- 16. purepeg.com [purepeg.com]

- 17. Propargyl-PEG-amine | Amine-PEG-Alkyne | AxisPharm [axispharm.com]

The Architect's Toolkit: A Technical Guide to Propargyl-PEG-Acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of disease-causing proteins. At the heart of these elegant heterobifunctional molecules lies the linker, a component whose chemical architecture is critical to the PROTAC's success. This technical guide delves into the fundamental principles of utilizing Propargyl-PEG-acid as a versatile and powerful building block in the synthesis of efficacious PROTACs.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is far from a passive spacer; it is a critical determinant of the PROTAC's physicochemical properties, cell permeability, and, most importantly, its ability to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] This ternary complex formation is the prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1]

This compound: A Bifunctional Linchpin for Modular PROTAC Assembly

This compound has emerged as a favored linker in PROTAC design due to its unique bifunctional nature, which enables a modular and highly efficient synthetic approach.

-

Polyethylene Glycol (PEG) Chain: The PEG component of the linker is a flexible, hydrophilic chain of repeating ethylene glycol units. The inclusion of a PEG chain offers several distinct advantages:

-

Enhanced Solubility: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the PEG chain significantly improves the overall solubility of the PROTAC, which is crucial for its biological activity and formulation.[1]

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, an optimal length of the PEG linker can favorably influence the PROTAC's ability to cross the cell membrane.

-

Optimal Spacing and Flexibility: The PEG chain provides a flexible scaffold of a defined length, allowing for the necessary spatial separation between the two ligands. This flexibility is crucial for the POI and E3 ligase to adopt a productive orientation within the ternary complex, minimizing steric hindrance and promoting efficient ubiquitination.[1]

-

-

Terminal Carboxylic Acid: The carboxylic acid group provides a reactive handle for the covalent attachment of one of the ligands, typically through a robust and well-established amide bond formation.[1]

-

Terminal Propargyl Group: The propargyl group, containing a terminal alkyne, is the key to the modularity of this linker. It enables the use of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for the highly efficient and specific attachment of the second, azide-modified ligand.[1][] This reaction is known for its high yield, mild reaction conditions, and exceptional tolerance of a wide range of functional groups.[]

Quantitative Insights: The Impact of PEG Linker Length on PROTAC Potency

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might not effectively bring the two proteins into the required proximity for efficient ubiquitin transfer. The following tables summarize quantitative data from studies on PROTACs, illustrating the profound impact of linker length on degradation efficiency.

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BTK | Propargyl-PEG4-acid | 200 | Not Specified | [3] |

| BTK-CRBN | Propargyl-PEG1-acid | Induces degradation at 10 µM | Not Specified | [4] |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols: Synthesizing a PROTAC with this compound

The synthesis of a PROTAC using this compound is typically a two-step process:

Step 1: Amide Coupling of the First Ligand to this compound

This step involves the formation of a stable amide bond between the carboxylic acid of the linker and an amine-containing ligand (either the POI-binding ligand or the E3 ligase ligand).

-

Materials:

-

General Procedure:

-

Dissolve Ligand 1 (1.0 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent.[1]

-

Add the coupling reagents (e.g., HATU at 1.2 equivalents) and the amine base (e.g., DIPEA at 2.0 equivalents).[1]

-

Stir the reaction mixture at room temperature for 4-12 hours.[1]

-

Monitor the reaction progress by a suitable analytical method, such as LC-MS.

-

Upon completion, quench the reaction (e.g., with water) and extract the product with an organic solvent.[1]

-

Dry the organic layer, concentrate it under reduced pressure, and purify the resulting alkyne-functionalized intermediate, typically by flash column chromatography or preparative HPLC.[1]

-

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This step joins the alkyne-functionalized intermediate from Step 1 with the second ligand, which has been modified to contain an azide group.

-

Materials:

-

Alkyne-functionalized intermediate (from Step 1)

-

Azide-modified Ligand 2

-

Copper(II) sulfate (CuSO4)[8]

-

A reducing agent (e.g., Sodium ascorbate)[8]

-

A copper(I)-stabilizing ligand (e.g., THPTA, TBTA) is recommended to improve reaction efficiency and protect biomolecules.[8][9]

-

A suitable solvent system (e.g., a mixture of DMSO/water or t-BuOH/water)[1]

-

-

General Procedure:

-

Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-modified Ligand 2 (1.1 equivalents) in the chosen solvent mixture.[1]

-

In a separate vial, prepare a fresh solution of CuSO4 (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.5 equivalents) in water. If using a stabilizing ligand, pre-mix the CuSO4 with the ligand before adding the sodium ascorbate.[1][8]

-

Add the copper/ascorbate solution to the reaction mixture.

-

Stir the reaction at room temperature for 2-8 hours.[1]

-

Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract the final PROTAC product.

-

Purify the final PROTAC compound by preparative HPLC.[1]

-

Visualizing the Process: Workflows and Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and a representative signaling pathway.

Caption: A generalized workflow for the synthesis and purification of a PROTAC using this compound.

Caption: An iterative workflow for the overall development and evaluation of a PROTAC.

Caption: A simplified representation of the Androgen Receptor signaling pathway and the point of intervention for an AR-targeting PROTAC.[1]

Conclusion

This compound stands out as a cornerstone linker in the construction of PROTACs. Its inherent bifunctionality allows for a modular, efficient, and highly adaptable synthetic strategy, enabling the rapid generation of PROTAC libraries with diverse ligands and varying linker lengths. The PEG component bestows favorable physicochemical properties, while the propargyl and acid termini provide orthogonal handles for a streamlined two-step conjugation. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to rationally design and synthesize novel PROTACs, accelerating the discovery of next-generation therapeutics that harness the power of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. broadpharm.com [broadpharm.com]

Propargyl-PEG-Acid: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and materials science. Its utility stems from the orthogonal reactivity of its terminal propargyl and carboxylic acid groups, enabling precise ligation to biomolecules and surfaces. Ensuring the integrity of this reagent is paramount for reproducible and successful experimental outcomes. This technical guide provides an in-depth overview of the storage, stability, and handling guidelines for this compound, based on available data and general principles of chemical stability for its constituent functional moieties.

Recommended Storage and Handling

Proper storage is critical to prevent degradation and maintain the purity of this compound. The primary environmental factors to control are temperature, moisture, and light.

Storage Conditions

The recommended storage conditions for this compound in its solid form and as stock solutions are summarized below. These guidelines are compiled from various suppliers of this compound and related PEGylated compounds.

| Form | Storage Temperature | Duration | Notes |

| Solid (Neat) | -20°C[1][2][3][4][5] | Long-term | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture. |

| Stock Solution | -80°C[6] | Up to 6 months[6] | Aliquot solutions to avoid repeated freeze-thaw cycles. Use tightly sealed vials.[7] |

| Stock Solution | -20°C[6] | Up to 1 month[6][7] | Suitable for short-term storage. Avoid repeated freeze-thaw cycles.[7] |

Handling Recommendations:

-

Equilibrate the container to room temperature before opening to prevent condensation of moisture onto the product.

-

Use only in a chemical fume hood.[8]

-

Wear appropriate personal protective equipment, including chemical-resistant gloves and safety goggles.[8]

-

Wash hands thoroughly after handling.[8]

Stability Profile and Potential Degradation Pathways

While specific, comprehensive stability studies for this compound are not extensively published, an understanding of its potential degradation can be inferred from the known stability of its core components: the polyethylene glycol (PEG) backbone, the propargyl group, and the carboxylic acid terminus.

Polyethylene Glycol (PEG) Backbone Degradation

The PEG chain is generally stable but can be susceptible to thermal and oxidative degradation.

-

Thermal Degradation: At elevated temperatures, particularly above 70°C, the PEG chain can undergo random chain scission.[9][2] This process is accelerated in the presence of oxygen.[9][1]

-

Oxidative Degradation: In the presence of air, PEG can degrade, leading to the formation of byproducts such as lower molecular weight PEGs and ethylene glycol.[1][2] The addition of antioxidants has been shown to suppress this degradation.[9]

Propargyl Group Stability

The terminal alkyne of the propargyl group is a reactive moiety, which is key to its function in "click chemistry." However, this reactivity also makes it susceptible to certain degradation pathways.

-

Hydration: In aqueous solutions, particularly under certain catalytic conditions, the alkyne can undergo hydration to form a ketone.

-

Oxidation: Strong oxidizing agents can lead to the cleavage of the carbon-carbon triple bond.

-

Thermal Stability: Propargyl alcohol, a related compound, is reported to have moderate thermal stability and decomposes at elevated temperatures.

Carboxylic Acid Group Stability

The carboxylic acid group is generally stable under typical storage and handling conditions.

A hypothetical degradation pathway for this compound, considering the potential degradation of the PEG chain and the propargyl group, is illustrated below.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, forced degradation studies can be performed. These studies involve subjecting the compound to a range of stress conditions to accelerate degradation and identify potential degradation products.

General Protocol for Forced Degradation Studies

The following table outlines a general protocol for conducting forced degradation studies on this compound.

| Stress Condition | Methodology | Analytical Technique |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period. | HPLC-UV/MS, NMR |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 N NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. | HPLC-UV/MS, NMR |

| Oxidative Degradation | Dissolve this compound in a suitable solvent and add an oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for a defined period. | HPLC-UV/MS, NMR |

| Thermal Degradation | Expose solid this compound to elevated temperatures (e.g., 70-80°C) in both the presence and absence of air for a defined period.[9][1] | HPLC-UV/MS, NMR, GPC (for PEG chain integrity) |

| Photostability | Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration. | HPLC-UV/MS, NMR |

Experimental Workflow for Stability Testing

A generalized workflow for conducting a stability study on this compound is depicted in the following diagram.

References

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. researchgate.net [researchgate.net]

- 3. conservationphysics.org [conservationphysics.org]

- 4. researchgate.net [researchgate.net]

- 5. rawsource.com [rawsource.com]

- 6. dash.harvard.edu [dash.harvard.edu]

- 7. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.korea.ac.kr [pure.korea.ac.kr]

Propargyl-PEG-Acid: A Comprehensive Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Propargyl-PEG-acid, a versatile bifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). While many this compound compounds are not classified as hazardous under the Globally Harmonized System (GHS), this guide emphasizes best practices for handling to ensure personnel safety and experimental integrity.

Chemical and Physical Properties

This compound is a heterobifunctional molecule featuring a terminal alkyne group (propargyl) and a carboxylic acid, separated by a polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility, a valuable characteristic for biological applications. The propargyl group facilitates "click chemistry" reactions with azide-containing molecules, while the carboxylic acid can form stable amide bonds with primary amines upon activation.

Table 1: Physical and Chemical Properties of Representative this compound Derivatives

| Property | Propargyl-PEG1-acid | Propargyl-PEG3-acid | Propargyl-PEG4-acid | Propargyl-PEG8-acid | Propargyl-PEG8-NHS ester |

| CAS Number | 55683-37-9[1] | 1347760-82-0[2] | 1415800-32-6[3] | 2055014-94-1[4] | 2182601-74-5[5] |

| Molecular Formula | C6H8O3[1] | C9H17O6P[6] | C12H20O6 | C20H36O10[4] | Not Available |

| Molecular Weight | 128.1 g/mol [1] | 252.2 g/mol [6] | 260.28 g/mol | 436.5 g/mol [4] | Not Available |

| Appearance | Not Available | Liquid[6] | Not Available | Not Available | Viscous Liquid[5] |

| Boiling Point | Not Available | No data[6] | Not Available | Not Available | 593.4±60.0 °C at 760 mmHg[5] |

| Melting Point | Not Available | No data[6] | Not Available | Not Available | No data available[5] |